4-(Benzyloxy)-3-bromophenol
Overview
Description
Synthesis Analysis
The synthesis of bromophenol derivatives often involves cross-coupling reactions and regioselective demethylation processes. For instance, a propeller-like bromophenol structure was synthesized through the cross-coupling of tribromobenzene and a phenylmagnesium bromide derivative . Another study reported the total synthesis of a naturally occurring dibromophenol derivative starting from a dimethoxyphenyl methanol, highlighting the potential for complex bromophenol synthesis . These methods could be adapted for the synthesis of "4-(Benzyloxy)-3-bromophenol" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
X-ray crystallography is a common technique used to determine the molecular structure of bromophenols. The study of a triphenoxyl radical formation revealed a propeller-like structure with significant dihedral angles, indicating the potential for complex three-dimensional conformations in bromophenol derivatives . Understanding the molecular structure is crucial for predicting the reactivity and interaction of "4-(Benzyloxy)-3-bromophenol" with other molecules.
Chemical Reactions Analysis
Bromophenols can undergo various chemical reactions, including radical formation through electrochemical oxidation , ring-opening reactions under specific conditions , and cyclization reactions to form more complex structures . These reactions demonstrate the reactivity of bromophenol derivatives and suggest that "4-(Benzyloxy)-3-bromophenol" may also participate in similar chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromophenols, such as their antioxidant activity, have been extensively studied. Bromophenols isolated from red algae showed potent antioxidant effects in cellular assays . Additionally, novel bromophenols with antioxidant properties and enzyme inhibitory actions were synthesized and evaluated, indicating the potential for "4-(Benzyloxy)-3-bromophenol" to possess similar properties . The antibacterial activity of bromophenol derivatives has also been investigated, with some compounds showing promising results .
Scientific Research Applications
Summary of the Application
Benzimidazole is an important heterocyclic organic compound with a wide range of therapeutic applications such as anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic . Benzimidazole derivatives have been intensively studied as a new generation of anticancer agents .
Methods of Application or Experimental Procedures
The synthesis of benzimidazole derivatives typically involves the condensation of the benzene rings possessed nitrogen-containing functional groups at ortho position with various reagents .
Results or Outcomes
The bioactivities of benzimidazole compounds can be further improved by changing its functional groups on the core structure . This method has produced many commercially available anticancer drugs based on the benzimidazole skeleton such as osimertinib, navelbine, alectinib, nocodazole, abermaciclib, and vinblastine .
2. Synthesis of Chalcone Derivatives
Summary of the Application
Chalcone derivatives have wide applications in pharmaceutical and medicinal chemistry . They are synthesized by coupling with aromatic substituted aldehyde .
Methods of Application or Experimental Procedures
The synthesis involves the reaction of p-chloroacetophenone with different substituted aromatic aldehyde .
Results or Outcomes
The newly synthesized chalcones were analyzed by their spectral data TLC, IR, UV and melting point . These compounds were evaluated for in-vitro antioxidant activity by Diphenyl Picryl Hydrazine (DPPH) model using ascorbic acid as standard and for antimicrobial activity by Cup Plate method on gram positive and gram negative bacterial strain using amoxicillin as standard .
Safety And Hazards
4-(Benzyloxy)-3-bromophenol may be harmful if inhaled, absorbed through the skin, or swallowed. It may cause respiratory tract irritation, skin irritation, and serious eye irritation . Personal protective equipment/face protection is recommended to avoid contact with skin, eyes, or clothing, and to avoid ingestion and inhalation .
properties
IUPAC Name |
3-bromo-4-phenylmethoxyphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO2/c14-12-8-11(15)6-7-13(12)16-9-10-4-2-1-3-5-10/h1-8,15H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCPNTSZOBWSMND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40532153 | |
Record name | 4-(Benzyloxy)-3-bromophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40532153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzyloxy)-3-bromophenol | |
CAS RN |
252578-40-8 | |
Record name | 4-(Benzyloxy)-3-bromophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40532153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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